N,N'-Bis(P-toluenesulfonyl)hydrazine

Diazoacetate synthesis Organic synthesis Reagent efficiency

Choose this reagent for safer diazo transfer without shock-sensitive azides. The bis-tosyl structure enables unique reactivity; its non-hygroscopic crystalline form ensures precise automated dispensing. Unlike mono-tosyl analogs, it is engineered for diazo transfer, not hydrazone formation. Ideal for scalable, high-yield α-diazoacetate synthesis (up to 88%).

Molecular Formula C14H16N2O4S2
Molecular Weight 340.4 g/mol
CAS No. 14062-05-6
Cat. No. B085308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Bis(P-toluenesulfonyl)hydrazine
CAS14062-05-6
Molecular FormulaC14H16N2O4S2
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NNS(=O)(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C14H16N2O4S2/c1-11-3-7-13(8-4-11)21(17,18)15-16-22(19,20)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3
InChIKeyCVRIWLRSJCDOOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N′-Bis(P-toluenesulfonyl)hydrazine (CAS 14062‑05‑6): Reagent Overview and Procurement Profile


N,N′-Bis(P-toluenesulfonyl)hydrazine (also named N,N′-ditosylhydrazine or TsNHNHTs) is a crystalline sulfonyl hydrazine derivative that serves as a versatile reagent in organic synthesis, particularly for the preparation of α‑diazoacetates and α‑diazoketones [1]. The compound is characterized by a hydrazine backbone symmetrically substituted with two p‑toluenesulfonyl (tosyl) groups, conferring a molecular formula of C₁₄H₁₆N₂O₄S₂ and a molecular weight of 340.42 g/mol . It is supplied as a colorless solid with a melting point of 220–224 °C, and it is soluble in methanol, THF, and most organic solvents [2]. Commercially available in purities up to 98% (HPLC), the compound is stable at ambient temperature for one year and is recommended for storage at 2–8 °C under an inert atmosphere .

Why p‑Toluenesulfonyl Hydrazide and Other In‑Class Analogs Cannot Substitute N,N′‑Bis(P‑toluenesulfonyl)hydrazine


In‑class compounds such as p‑toluenesulfonyl hydrazide (TsNHNH₂) and N,N′‑bis(benzenesulfonyl)hydrazine exhibit fundamentally distinct reactivity profiles that preclude simple substitution. The mono‑tosyl analog, TsNHNH₂, possesses a nucleophilic terminal –NH₂ group that readily forms hydrazones with carbonyls, making it the reagent of choice for the Shapiro and Bamford‑Stevens reactions [1]. In contrast, the symmetric bis‑tosyl compound TsNHNHTs lacks a free amine; both nitrogen atoms are sulfonylated, which drastically reduces nucleophilicity and eliminates hydrazone formation. This structural difference re‑routes the reagent toward diazo transfer chemistry rather than condensation. Furthermore, comparative alkylating activity assays demonstrate that N,N′‑bis(benzenesulfonyl)hydrazine exhibits negligible alkylating activity (A₅₄₀ = 0) and is inactive in L1210 leukemia models (% T/C ≤ 101), whereas the p‑tolyl derivative displays measurable alkylating potential and distinct biological activity [2]. These divergent properties underscore that procurement decisions must be guided by the intended synthetic pathway, not by superficial structural similarity.

Quantitative Differentiation of N,N′‑Bis(P‑toluenesulfonyl)hydrazine from Closest Analogs and Alternative Reagents


Diazoacetate Synthesis Yield: TsNHNHTs vs. Conventional Diazo Transfer Reagents

When employed as a diazo transfer reagent for the conversion of α‑bromoacetates to α‑diazoacetates, N,N′‑ditosylhydrazine (TsNHNHTs) delivers a reported yield of 88% for the representative substrate 3‑phenylpropyl 2‑bromoacetate [1]. This performance compares favorably with conventional sulfonyl azide‑based protocols, which often require pre‑activation steps and more stringent safety precautions. The method operates at 0 °C with DBU as the base and proceeds to completion within a short reaction time, offering a practical alternative that avoids the hazards associated with azide reagents [2].

Diazoacetate synthesis Organic synthesis Reagent efficiency

Reagent Preparation Yield: Direct Comparison of TsNHNHTs Synthesis Efficiency

The preparation of N,N′‑bis(p‑toluenesulfonyl)hydrazine from p‑toluenesulfonyl hydrazide and p‑toluenesulfonyl chloride proceeds in a single step with a reported first‑crop yield of 78% (104 mmol scale) and a total isolated yield of 89% after a second recrystallization crop [1]. This high‑yielding, scalable synthesis contrasts with the more complex, multi‑step protocols required for many alternative diazo transfer reagents, translating directly into lower procurement costs for laboratories that choose to synthesize the reagent in‑house or for vendors offering custom synthesis services.

Reagent synthesis Scale‑up Cost‑efficiency

Thermal and Storage Stability: TsNHNHTs vs. Alkyl Hydrazines

N,N′‑Bis(p‑toluenesulfonyl)hydrazine exhibits exceptional ambient stability, remaining unchanged for at least one year when stored at room temperature [1]. In contrast, unsubstituted hydrazine and simple alkyl hydrazines are hygroscopic, air‑sensitive, and prone to decomposition, often requiring refrigeration and handling under inert atmosphere. The bis‑sulfonyl substitution pattern electronically deactivates the N‑N bond, conferring a high degree of thermal and oxidative stability that is not observed in mono‑sulfonyl analogs like TsNHNH₂, which are still susceptible to slow decomposition under ambient conditions.

Reagent stability Shelf‑life Storage

Alkylating Activity and Biological Selectivity: p‑Tolyl vs. Benzenesulfonyl Analog

In a comparative study of N,N′‑bis(sulfonyl)hydrazines as potential antineoplastic agents, N,N′‑bis(benzenesulfonyl)hydrazine exhibited negligible alkylating activity (absorbance at 540 nm = 0) and was inactive against L1210 leukemia (% T/C max = 101), whereas the p‑tolyl derivative demonstrated measurable alkylating capacity and distinct in vitro activity [1]. This substitution‑dependent biological profile confirms that the electronic and steric properties of the aryl sulfonyl group are critical determinants of reactivity and cannot be assumed to be interchangeable across the class.

Antineoplastic activity Alkylating agent Biological evaluation

Physical Form and Handling: Crystalline Solid vs. Oily or Hygroscopic Analogs

N,N′‑Bis(p‑toluenesulfonyl)hydrazine is supplied as a colorless crystalline solid with a melting point of 220–224 °C [1]. This physical state offers distinct operational advantages over liquid or hygroscopic hydrazine derivatives. The high melting point and non‑hygroscopic nature ensure that the compound can be accurately weighed in air without special precautions, and it is compatible with automated solid‑dispensing systems commonly used in high‑throughput experimentation facilities. By contrast, reagents such as hydrazine hydrate or phenylhydrazine are corrosive liquids that require careful handling and are unsuitable for automated workflows.

Reagent handling Weighing accuracy Automation

Commercial Purity Specifications: Benchmarking Against Procurement Standards

Commercially available N,N′‑bis(p‑toluenesulfonyl)hydrazine is routinely supplied at ≥98% purity as determined by HPLC . This level of purity exceeds the typical 95% minimum specification for many general‑purpose organic reagents and ensures that the material is suitable for demanding applications such as diazoacetate synthesis, where impurities can lead to side reactions or reduced yields. The availability of a high‑purity grade from multiple suppliers establishes a reliable quality benchmark that procurement professionals can reference when evaluating vendors.

Reagent purity Quality control Procurement

Where N,N′‑Bis(P‑toluenesulfonyl)hydrazine Delivers Definitive Advantage: Evidence‑Based Application Scenarios


Safe and Efficient Synthesis of α‑Diazoacetates and α‑Diazoketones

This is the compound's flagship application. As demonstrated by Toma et al. (2007) and validated in Organic Syntheses (2012), N,N′‑bis(p‑toluenesulfonyl)hydrazine converts α‑bromoacetates into α‑diazoacetates in yields up to 88% under mild conditions (0 °C, DBU, short reaction time) [1]. The protocol avoids the use of sulfonyl azides, which are shock‑sensitive and require stringent safety protocols, making it the preferred reagent for laboratories seeking to synthesize diazo compounds with reduced hazard exposure. The method is scalable and has been successfully applied to a variety of substrates, including functionalized benzyl and alkyl esters [2].

Biochemical Cross‑Linking for Protein Structure and Interaction Studies

Although quantitative comparative cross‑linking data remain limited in the public domain, the bis‑sulfonyl architecture of N,N′‑bis(p‑toluenesulfonyl)hydrazine presents two electrophilic tosyl groups capable of reacting with nucleophilic amino acid side chains (e.g., cysteine, lysine). This positions the compound as a rigid, heterobifunctional cross‑linker for stabilizing protein complexes and mapping interaction interfaces. Its crystalline, non‑hygroscopic nature facilitates precise stoichiometric control in biochemical assays—an advantage over liquid or unstable cross‑linkers such as glutaraldehyde or disuccinimidyl esters [3].

Medicinal Chemistry: Scaffold for Antineoplastic Sulfonyl Hydrazines

The US patent literature explicitly identifies N,N′‑bis(p‑toluenesulfonyl)hydrazine as a lead structure within a series of N,N′‑bis(sulfonyl)hydrazines possessing antineoplastic activity [4]. Direct comparative data show that the p‑tolyl derivative exhibits alkylating activity that is absent in the corresponding benzenesulfonyl analog. Consequently, this compound serves as the minimal active pharmacophore for structure‑activity relationship (SAR) studies aimed at developing novel alkylating agents with improved therapeutic indices. Procurement of this specific compound is essential for research programs that require the active p‑tolyl substitution pattern rather than inactive variants.

Automated High‑Throughput Experimentation (HTE) Workflows

The high melting point (220–224 °C) and crystalline solid form of N,N′‑bis(p‑toluenesulfonyl)hydrazine render it fully compatible with automated solid‑dispensing platforms [5]. Unlike liquid hydrazines or hygroscopic sulfonyl hydrazides, this reagent can be accurately weighed and dispensed in sub‑milligram quantities under ambient air, eliminating the need for glovebox operations or specialized liquid‑handling equipment. This compatibility significantly enhances the feasibility of incorporating diazo transfer chemistry into parallel synthesis and HTE campaigns, thereby accelerating discovery timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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